8-(Trifluoromethyl)quinoline-5-carbonitrile
CAS No.:
Cat. No.: VC13888146
Molecular Formula: C11H5F3N2
Molecular Weight: 222.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5F3N2 |
|---|---|
| Molecular Weight | 222.17 g/mol |
| IUPAC Name | 8-(trifluoromethyl)quinoline-5-carbonitrile |
| Standard InChI | InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H |
| Standard InChI Key | YMUNLVNYRLSQNH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at the 5th and 8th positions introduce steric and electronic effects:
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Trifluoromethyl group (-CF₃): Electron-withdrawing, increases resistance to oxidative degradation .
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Cyano group (-CN): Polarizable, participates in hydrogen bonding and nucleophilic reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₅F₃N₂ | |
| Molecular Weight | 222.17 g/mol | |
| XlogP | 2.2 (predicted) | |
| Topological Polar Surface Area | 36.7 Ų |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
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Quinoline Core Formation: Skraup or Doebner-von Miller reactions using aniline derivatives.
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Trifluoromethylation: Electrophilic fluorination using CF₃I or transition-metal-catalyzed cross-coupling .
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Cyanation: Palladium-mediated cyanation of haloquinolines or Sandmeyer reaction .
Example Pathway:
8-Chloroquinoline → 8-Trifluoromethylquinoline (via CF₃Cu coupling) → 8-(Trifluoromethyl)quinoline-5-carbonitrile (via CuCN amination).
Characterization
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NMR: ¹⁹F NMR confirms CF₃ integration (~-60 ppm).
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X-ray Crystallography: Crystallographic data for analogs reveal planar quinoline systems with substituents influencing packing via π-π stacking .
Chemical Reactivity and Applications
Key Reactions
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Nucleophilic Substitution: Cyano group hydrolysis to carboxylic acids (e.g., 8-(Trifluoromethyl)quinoline-5-carboxylic acid) .
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Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .
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Reduction: Catalytic hydrogenation of the cyano group to amines.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, Δ | Quinoline-5-carboxylic acid |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
Applications in Drug Discovery
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Antimicrobial Agents: Quinoline derivatives inhibit DNA gyrase in bacteria .
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Anticancer Scaffolds: CF₃ groups enhance cell membrane permeability and target binding .
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Enzyme Inhibitors: Cyano group interacts with catalytic residues in kinases .
Comparison with Structural Analogs
Table 3: Analog Comparison
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